2-Amino-3-ethylpentanoic acid

Description

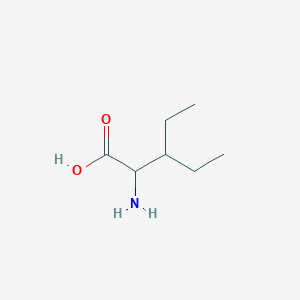

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-ethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLUUORVBOXZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333852 | |

| Record name | 2-amino-3-ethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14328-54-2 | |

| Record name | 2-amino-3-ethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 3 Ethylpentanoic Acid

Stereoselective Synthesis of 2-Amino-3-ethylpentanoic Acid

Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules like this compound. The presence of two chiral centers in some of its analogs necessitates the use of sophisticated synthetic strategies to control both absolute and relative stereochemistry.

Enantioselective Catalysis for this compound

Enantioselective catalysis offers an efficient and atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While specific examples detailing the enantioselective catalytic synthesis of this compound are not extensively documented in publicly available literature, general principles of asymmetric amino acid synthesis can be applied.

One of the most powerful methods for the asymmetric synthesis of α-amino acids is the catalytic hydrogenation of prochiral enamides or dehydroamino acid derivatives. Chiral transition metal complexes, often featuring rhodium or ruthenium with chiral phosphine ligands, are highly effective for this transformation. For the synthesis of this compound, a suitable precursor would be an α,β-unsaturated carboxylic acid derivative with the desired carbon skeleton.

Another promising avenue is the use of chiral phase-transfer catalysts for the asymmetric alkylation of glycine derivatives. This method involves the generation of a glycine enolate equivalent, which is then alkylated with an appropriate electrophile in the presence of a chiral catalyst, such as a cinchona alkaloid-derived quaternary ammonium salt. The catalyst creates a chiral environment that directs the approach of the electrophile, leading to the preferential formation of one enantiomer.

| Catalyst Type | General Substrate | Potential Electrophile for this compound | Expected Outcome |

| Chiral Rhodium-DIPAMP Complex | N-Acyl-α,β-dehydroamino acid ester | N/A (Precursor synthesis) | High enantiomeric excess |

| Chiral Phase-Transfer Catalyst | Glycine imine ester | 3-Bromopentane or similar | Enantioselective formation of the C-α stereocenter |

Diastereoselective Approaches to this compound and its Analogues

Diastereoselective synthesis is a powerful strategy for controlling the relative stereochemistry of multiple chiral centers within a molecule. This is often achieved by using a chiral auxiliary or a substrate with a pre-existing stereocenter to direct the formation of a new stereocenter.

A common diastereoselective approach to α-amino acids involves the alkylation of chiral enolates derived from glycine. For instance, a glycine derivative can be attached to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. Deprotonation of the α-carbon with a strong base generates a chiral enolate, which then undergoes diastereoselective alkylation with an electrophile. In the case of this compound, the electrophile would be an ethyl halide. The chiral auxiliary biases the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched amino acid.

The diastereoselectivity of these reactions is often high, and the choice of chiral auxiliary, base, and reaction conditions can significantly influence the outcome.

| Chiral Auxiliary | Electrophile | Typical Diastereomeric Ratio |

| Evans Oxazolidinone | Ethyl iodide | >95:5 |

| Pseudoephedrine | Ethyl bromide | >90:10 |

Utilization of Chiral Auxiliaries in this compound Synthesis

Chiral auxiliaries are stoichiometric chiral reagents that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is removed and can often be recovered for reuse. As mentioned in the previous section, chiral auxiliaries are instrumental in the diastereoselective alkylation of glycine enolates.

Evans Auxiliaries: The use of chiral oxazolidinones, developed by David A. Evans, is a well-established method for the asymmetric synthesis of α-amino acids. An N-acylated Evans auxiliary derived from a readily available amino alcohol can be deprotonated to form a Z-enolate. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.

Pseudoephedrine as a Chiral Auxiliary: Pseudoephedrine, a naturally occurring and inexpensive chiral amino alcohol, can also be used as an effective chiral auxiliary. When attached to a glycine moiety, it forms a chiral amide. Deprotonation and subsequent alkylation proceed with high diastereoselectivity due to the formation of a rigid chelated intermediate with the lithium cation of the base.

The successful application of these chiral auxiliaries in the synthesis of various α-amino acids suggests their potential for the stereoselective synthesis of this compound. The choice of auxiliary can depend on factors such as the desired enantiomer, the scale of the reaction, and the ease of removal of the auxiliary.

Protecting Group Strategies in the Synthesis of this compound

The presence of both an amino and a carboxyl functional group in this compound necessitates the use of protecting groups during its synthesis. Protecting groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. The selection of appropriate protecting groups and their orthogonal removal are critical for a successful synthetic strategy.

N-Terminal Protection (e.g., tert-Butoxycarbonyl (Boc), Fluorenylmethoxycarbonyl (Fmoc))

The nucleophilic nature of the amino group requires it to be protected during many synthetic transformations, particularly those involving electrophilic reagents. The two most commonly used protecting groups in peptide synthesis and for the synthesis of individual amino acids are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups.

tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The resulting Boc-protected amino acid is stable to a wide range of reaction conditions but can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). The commercial availability of (S)-Boc-2-amino-3-ethyl-pentanoic acid indicates the utility of this protecting group for this specific amino acid.

Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group is introduced using Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu). A key advantage of the Fmoc group is its lability to mild basic conditions, typically a solution of piperidine in an organic solvent. This orthogonality to the acid-labile Boc group allows for selective deprotection strategies in more complex syntheses. The existence of commercially available (S)-Fmoc-2-amino-3-ethyl-pentanoic acid highlights its importance in synthetic applications.

| Protecting Group | Reagent for Introduction | Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid) |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-chloride or Fmoc-OSu | Mild base (e.g., Piperidine) |

Carboxyl Group Protection and Deprotection

The carboxylic acid functionality also often requires protection to prevent its acidic proton from interfering with base-mediated reactions or to avoid its participation in unwanted side reactions. A common strategy for carboxyl group protection is its conversion to an ester.

Esterification: Simple alkyl esters, such as methyl or ethyl esters, are frequently used. These can be formed by Fischer esterification (reaction with the corresponding alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide in the presence of a base. Benzyl esters are also popular as they can be cleaved under mild, neutral conditions by catalytic hydrogenolysis.

| Ester Type | Protection Method | Deprotection Method |

| Methyl/Ethyl Ester | Fischer esterification or alkyl halide with base | Saponification (base hydrolysis) |

| Benzyl Ester | Reaction with benzyl alcohol or benzyl bromide | Catalytic Hydrogenolysis |

| tert-Butyl Ester | Reaction with isobutylene and acid catalyst | Acidolysis (e.g., TFA) |

Scalable Synthetic Routes for this compound

The efficient and large-scale production of enantiomerically pure this compound is a critical challenge for its practical application. Researchers have explored various strategies to develop scalable synthetic routes, with a notable approach being the asymmetric Strecker synthesis coupled with a crystallization-induced asymmetric transformation.

A practical and scalable synthesis of L-2-Amino-3-ethylpentanoic acid (also known as 3-ethyl-L-norvaline) has been developed utilizing (S)-(-)-α-methylbenzylamine as a chiral auxiliary. This method offers a significant advantage in achieving high diastereomeric purity of the intermediate α-amino nitrile. The key to the scalability of this process lies in the crystallization-induced asymmetric transformation, which enhances both the yield and the diastereomeric ratio of the desired product, facilitating its efficient isolation.

The general approach involves the reaction of 3-ethyl-2-pentanone with sodium cyanide and the chiral amine, (S)-(-)-α-methylbenzylamine, to form a diastereomeric mixture of α-amino nitriles. Through careful control of the reaction and crystallization conditions, the less soluble, desired diastereomer selectively precipitates from the solution. This precipitation shifts the equilibrium in the solution, converting the more soluble diastereomer into the less soluble one, thereby maximizing the yield of the target intermediate. Subsequent hydrolysis of the purified α-amino nitrile affords the final L-2-Amino-3-ethylpentanoic acid with high enantiomeric purity.

| Parameter | Asymmetric Strecker Synthesis with Crystallization-Induced Asymmetric Transformation |

| Chiral Auxiliary | (S)-(-)-α-methylbenzylamine |

| Key Transformation | Crystallization-induced asymmetric transformation |

| Intermediate | Diastereomerically pure α-amino nitrile |

| Advantages | High yield, high diastereomeric ratio, efficient isolation |

Another potential scalable route involves the enzymatic resolution of a racemic mixture of this compound. While specific enzymes for the resolution of 3-ethyl-DL-norvaline are still under investigation, this approach is well-established for structurally similar amino acids like DL-norvaline. A multi-enzymatic system could be designed where one enantiomer is selectively transformed, allowing for the separation of the desired enantiomer. This biocatalytic approach offers the benefits of mild reaction conditions and high enantioselectivity, making it an attractive option for industrial-scale production.

Development of Novel Mechanistic Pathways for this compound Formation

The stereochemical outcome of the asymmetric Strecker synthesis is governed by the facial selectivity of the cyanide addition to the imine intermediate formed from the ketone and the chiral auxiliary. The development of novel mechanistic pathways focuses on understanding and controlling this crucial step.

In the case of the asymmetric Strecker synthesis using (S)-(-)-α-methylbenzylamine, the chiral amine directs the incoming cyanide nucleophile to one face of the imine. The steric hindrance imposed by the bulky α-methylbenzyl group is believed to play a crucial role in this diastereoselection. Computational and experimental studies on similar systems suggest that the transition state leading to the major diastereomer is lower in energy due to minimized steric interactions.

The mechanism of the crystallization-induced asymmetric transformation is a dynamic process. In solution, the two diastereomeric α-amino nitriles are in equilibrium. The selective crystallization of one diastereomer removes it from this equilibrium. According to Le Chatelier's principle, the equilibrium then shifts to produce more of the less soluble diastereomer, which subsequently crystallizes. This process continues until most of the material is converted to the desired solid-state diastereomer. The reversibility of the α-amino nitrile formation is key to the success of this dynamic resolution process.

Applications of 2 Amino 3 Ethylpentanoic Acid in Peptide and Protein Chemistry

Role as a Chiral Building Block in Peptide Synthesis

As a chiral molecule, 2-amino-3-ethylpentanoic acid can be synthesized in specific stereoisomeric forms (R or S), which is crucial for its application in creating stereochemically defined peptides. nih.gov Its incorporation into peptide chains relies on established synthetic methodologies, where it is treated like other amino acid derivatives after appropriate protection of its amino and carboxyl groups.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble resin support. peptide.com The integration of this compound into an SPPS protocol follows the standard cycle of deprotection and coupling. kennesaw.edu

First, the C-terminal amino acid of the desired peptide is anchored to the solid support. peptide.com The synthesis then proceeds by sequentially adding amino acid residues. For the incorporation of this compound, an N-terminally protected derivative, such as an Fmoc- (9-fluorenylmethyloxycarbonyl) or Boc- (tert-butyloxycarbonyl) protected version, is used. kennesaw.edusigmaaldrich.com The carboxyl group of this protected amino acid is activated using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). nih.govlsu.edu This activated species then reacts with the free amino group of the resin-bound peptide chain. nih.gov

Due to the steric bulk of the 3-ethylpentyl side chain, coupling reactions involving this compound may require optimized conditions, such as extended reaction times or the use of more potent coupling reagents, to ensure complete and efficient peptide bond formation. sigmaaldrich.comnih.gov After each coupling step, excess reagents are removed by simple filtration and washing, a key advantage of the solid-phase approach. lsu.edu

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, offers an alternative where the peptide chain is elongated while remaining dissolved in a solvent. creative-peptides.comnih.gov This method is particularly advantageous for large-scale synthesis. nih.gov In LPPS, this compound is incorporated using similar principles of protecting group chemistry and carboxyl activation as in SPPS. nih.govresearchgate.net

A key variation of LPPS involves the use of a soluble tag, which allows for the purification of the growing peptide from reaction byproducts by precipitation. nih.govveranova.com The use of this compound in LPPS would involve its reaction in a homogeneous solution, which can lead to improved reaction kinetics compared to the heterogeneous environment of SPPS. veranova.com The successful synthesis of a target peptide requires careful purification after each step to remove unreacted starting materials and byproducts. creative-peptides.com

Table 1: Comparison of Peptide Synthesis Methodologies for Incorporating this compound

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |

|---|---|---|

| Reaction Phase | Heterogeneous (Peptide on solid support, reagents in solution) | Homogeneous (All reactants in solution) |

| Purification | Simple filtration and washing after each step | Extraction, precipitation, or chromatography after each step |

| Reagent Use | Large excess of reagents often used to drive reactions to completion lsu.edu | Stoichiometric or near-stoichiometric amounts of reagents can be used |

| Scalability | Well-suited for lab-scale and automated synthesis | Highly suitable for large-scale industrial production nih.gov |

| Reaction Monitoring | More difficult to monitor reaction completion in real-time | Easier to monitor using standard analytical techniques (e.g., TLC, HPLC) |

Design and Incorporation into Unnatural Peptides and Foldamers

The incorporation of non-proteinogenic amino acids like this compound is a powerful strategy for creating "unnatural" peptides and foldamers—oligomers that adopt well-defined, protein-like secondary structures. nih.govcpcscientific.com These novel molecules can mimic or inhibit biological processes and possess enhanced stability against enzymatic degradation. researchgate.net

The conformation of a peptide is defined by the dihedral angles (phi, φ, and psi, ψ) of its backbone. The bulky 3-ethylpentyl side chain of this compound imposes severe steric restrictions on these angles, significantly limiting the conformational freedom of the peptide backbone in its vicinity. nih.gov This constraining effect is a primary reason for its use in peptide design, as it can be employed to force a peptide into a specific, predictable conformation. nih.gov

The introduction of sterically demanding residues can either stabilize or destabilize canonical secondary structures like α-helices and β-sheets. mdpi.com The large, non-polar side chain of this compound is likely to have a profound impact on these structures.

Helical Conformations: The steric bulk of the side chain may disrupt the formation of tightly packed α-helices or 3₁₀-helices, as it could clash with neighboring residues in the sequence.

Sheet and Turn Conformations: Conversely, this residue could be used to promote the formation of β-turns or stabilize β-sheet structures. researchgate.net In a β-sheet, side chains project alternately above and below the plane of the sheet, which can accommodate bulky groups more readily than a helix. The hydrophobic nature of the ethylpentyl group can also contribute to the stability of the peptide structure through hydrophobic interactions, particularly in the context of forming a hydrophobic core or participating in sheet-sheet interactions. nih.gov

Table 2: Representative Dihedral Angles (Φ, Ψ) for Common Peptide Secondary Structures

| Secondary Structure | Ideal Φ Angle | Ideal Ψ Angle | Potential Influence of this compound |

|---|---|---|---|

| Right-handed α-helix | -57° | -47° | Steric hindrance from the bulky side chain may disfavor this conformation. |

| Parallel β-sheet | -119° | +113° | This conformation might be accessible, as side chains are well-separated. |

| Antiparallel β-sheet | -139° | +135° | This conformation is often more stable and may accommodate the bulky group. |

| Type II β-turn (i+2) | +80° | 0° | Often requires Gly at position i+2; the bulky residue would be disfavored here but could be used at other positions to induce a turn. |

Engineering of Novel Proteins and Biocatalysts utilizing this compound

Protein engineering aims to create new proteins with novel or enhanced properties. The introduction of unnatural amino acids is a key strategy in this field, allowing for the creation of functionalities not found in the 20 canonical amino acids. nih.goveurekalert.org

While specific examples of engineering proteins with this compound are not extensively documented, its properties suggest several potential applications. By using advanced techniques like stop codon suppression, this amino acid could be incorporated site-specifically into a protein's structure. Its bulky, hydrophobic side chain could be used to:

Modify Enzyme Active Sites: Introducing the residue into an enzyme's active site could alter its substrate specificity or catalytic activity by creating new steric and hydrophobic interactions.

Enhance Protein Stability: The hydrophobic side chain could be placed within the protein's core to enhance packing and increase thermal stability.

Modulate Protein-Protein Interactions: The unique shape and size of the side chain could be used to design new protein-protein interfaces or to block existing ones, providing a tool for controlling cellular signaling pathways.

This approach allows for the rational design of new biocatalysts and therapeutic proteins with precisely tuned characteristics. eurekalert.org

Based on a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data regarding "this compound" to generate the detailed article as outlined in the user's request. The existing research accessible through public searches does not provide the necessary in-depth findings for the specified advanced applications in medicinal chemistry and biotechnology.

While the compound is recognized as a non-canonical amino acid used in chemical synthesis, detailed studies concerning its specific role in modulating biological pathways, formulation strategies for therapeutic efficacy, precise protein-ligand interactions, enzyme-substrate mechanisms, or its explicit impact on cellular metabolism and gene expression are not available. The strict adherence to the provided outline, which requires thorough and scientifically accurate content for each subsection, cannot be met with the current body of public knowledge on this specific compound.

Therefore, the generation of the requested article is not possible at this time due to the lack of specific and detailed research findings on this compound.

Advanced Applications of 2 Amino 3 Ethylpentanoic Acid in Medicinal Chemistry and Biotechnology

Development of Advanced Drug Delivery Systems Incorporating 2-Amino-3-ethylpentanoic Acid

The non-proteinogenic amino acid this compound, also known as 3-Ethylnorvaline, is gaining interest in the design of sophisticated drug delivery systems. Its unique structural properties, stemming from the ethyl group at the beta-position, offer advantages in modifying peptides and other drug carriers to enhance their therapeutic efficacy. The incorporation of such unnatural amino acids can lead to improved stability, target specificity, and bioavailability of therapeutic agents. ahajournals.orgmdpi.com

Research has shown that strategic substitution of natural amino acids with this compound within peptide-based constructs can significantly influence their biological activity and cellular uptake. For instance, its use as a substitute for isoleucine in a "Bicycle peptide" designed to bind to the transferrin receptor 1 (TfR1) has been explored. nih.gov Since TfR1 is a key target for delivering therapeutics across the blood-brain barrier and into cancer cells, this application highlights the potential of this compound in creating highly specific targeted drug delivery vehicles. nih.gov

Furthermore, the influence of this compound on the cytosolic penetration of therapeutic molecules has been noted. In a study involving a chloroalkane-tagged peptide, the substitution of a valine residue with this compound resulted in a threefold increase in the peptide's autophagy-inducing activity. nih.gov This enhancement was attributed to a greater degree of cytosolic localization, suggesting that the incorporation of this amino acid can improve the intracellular delivery of protein and peptide therapeutics. nih.govnih.gov These findings underscore the value of this compound as a building block for developing advanced drug delivery platforms with enhanced cellular penetration and targeting capabilities.

Research into Antimicrobial and Neuroprotective Activities of this compound Derivatives

The unique stereochemistry and hydrophobicity of this compound make it a valuable scaffold for developing novel therapeutic agents. Researchers are exploring its derivatives for potential antimicrobial and neuroprotective activities, leveraging the principles established for other non-natural amino acids.

Structure-Activity Relationships for Antimicrobial Efficacy

While comprehensive structure-activity relationship (SAR) studies specifically focused on a broad series of this compound derivatives are limited, its presence in naturally occurring antimicrobial compounds has been identified. For example, this compound (Et-Nva) is a constituent of LP237, a linear non-ribosomal peptide produced by biocontrol fungi, which are known to produce metabolites with antimicrobial properties. nih.govsemanticscholar.org

The antimicrobial activity of amino acid derivatives is generally governed by several key factors, including hydrophobicity, charge, and three-dimensional structure. mdpi.com For derivatives of this compound, it is hypothesized that modifications to its core structure would modulate its efficacy against various microbial strains. The ethyl group at the beta-carbon provides a degree of lipophilicity that can be crucial for membrane interaction, a common mechanism for antimicrobial peptides. mdpi.com

Key principles guiding the SAR for antimicrobial amino acid derivatives include:

Hydrophobicity : Increasing the hydrophobicity of the side chain often enhances antimicrobial activity by facilitating insertion into the bacterial cell membrane. However, excessive hydrophobicity can lead to non-specific toxicity against mammalian cells. aau.dk

Cationic Charge : The introduction of positively charged groups (e.g., by creating amide linkages with polyamines) is a common strategy to increase affinity for negatively charged bacterial membranes through electrostatic interactions. mdpi.com

Stereochemistry : The use of D-amino acids instead of the natural L-isomers can increase peptide resistance to proteolytic degradation by bacterial enzymes, thereby enhancing their antimicrobial potency and duration of action. nih.gov

The following interactive table illustrates the hypothetical structure-activity relationships for derivatives of this compound based on these established principles.

| Derivative | Modification | Predicted Key Feature | Expected Antimicrobial Activity |

| N-acetyl-2-amino-3-ethylpentanoic acid | Acetylation of the N-terminus | Increased hydrophobicity | Moderate increase, particularly against Gram-positive bacteria |

| This compound amide | C-terminus amidation | Neutralizes charge, may alter solubility | Variable; could decrease or change specificity |

| D-2-Amino-3-ethylpentanoic acid | Use of D-enantiomer | Increased proteolytic stability | Enhanced and prolonged activity |

| Lysyl-2-amino-3-ethylpentanamide | Addition of a cationic amino acid (Lysine) | Increased positive charge | Significant increase against Gram-negative bacteria |

This table is illustrative and based on established principles of antimicrobial peptide design, as direct experimental data for these specific derivatives is not widely available.

Mechanisms Underlying Neuroprotective Effects

Currently, there is a lack of direct experimental evidence detailing the neuroprotective activities and underlying mechanisms of this compound derivatives. However, research on other amino acid derivatives provides a framework for potential mechanisms that could be relevant. nih.govnih.gov Neuroprotective agents often act by mitigating the complex cascade of events that lead to neuronal cell death in response to injury or neurodegenerative disease. nih.gov

Potential neuroprotective mechanisms that could be explored for derivatives of this compound include:

Antioxidant Activity : Derivatives could be designed to scavenge reactive oxygen species (ROS), which are major contributors to neuronal damage in conditions like ischemic stroke and Alzheimer's disease. This can be achieved by incorporating moieties capable of donating electrons to neutralize free radicals. mdpi.com

Anti-inflammatory Effects : Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Novel derivatives could potentially modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines in microglia and astrocytes. nih.gov

Anti-apoptotic Activity : Apoptosis, or programmed cell death, is a key process in neuronal loss. Compounds that can modulate the molecules involved in apoptotic pathways, such as caspases, could prevent neuronal death. nih.gov

Modulation of Excitotoxicity : Overactivation of glutamate (B1630785) receptors (excitotoxicity) leads to a massive influx of calcium and subsequent neuronal death. Aromatic amino acid derivatives have been shown to exert neuroprotective effects through antiglutamatergic actions. ahajournals.org While this compound is aliphatic, its derivatives could be designed to interfere with glutamate receptor function or glutamate release, thereby reducing excitotoxic damage. ahajournals.orgthemedicalbiochemistrypage.org

Further research is necessary to synthesize and test derivatives of this compound to determine if they possess neuroprotective properties and to elucidate the specific molecular pathways through which they may act.

Computational and Theoretical Investigations of 2 Amino 3 Ethylpentanoic Acid

Molecular Dynamics Simulations to Analyze Conformation and Dynamics of 2-Amino-3-ethylpentanoic Acid

No literature detailing molecular dynamics simulations to analyze the conformational changes and dynamics of this compound was found.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Exploration of Potential Energy Surfaces:There is no available research on the exploration of the potential energy surfaces of this compound.

Consequently, the requested article focusing solely on these specific computational and theoretical investigations cannot be generated.

Biological Activities and Proposed Mechanisms of Action of 2 Amino 3 Ethylpentanoic Acid

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that dictate cellular function. The ability of a compound to modulate these pathways can indicate its therapeutic potential. However, specific data on how 2-Amino-3-ethylpentanoic acid modulates these pathways is not available in the current scientific literature.

Interaction with G Protein-Coupled Receptors (GPCRs) and Downstream Effects

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular communication by responding to a wide variety of extracellular stimuli. nih.govnih.gov The interaction of a ligand with a GPCR can trigger a cascade of intracellular events, influencing numerous physiological processes.

There are no specific studies detailing the interaction of this compound with any G protein-coupled receptors. Research has not yet explored whether this compound acts as an agonist or antagonist at any GPCR, nor have its downstream effects on second messenger systems been elucidated.

Influence on Neurotransmitter Systems

Amino acids and their derivatives are fundamental to neurotransmission, with some acting as neurotransmitters themselves (e.g., glutamate (B1630785), GABA) and others serving as precursors for their synthesis. tmc.edumdpi.com The influence of a novel amino acid analogue on these systems is a key area of neuropharmacological research.

Currently, there is no available research on the influence of this compound on neurotransmitter systems. It is unknown whether it can cross the blood-brain barrier, interact with neurotransmitter receptors, or affect the synthesis, release, or reuptake of any known neurotransmitters.

Enzymatic Inhibition and Metabolic Regulation

The ability of a compound to inhibit specific enzymes is a common mechanism of action for many therapeutic agents. mdpi.com Furthermore, understanding a compound's role in metabolic regulation provides insight into its physiological effects.

Effects on Inflammatory Processes and Pathways

Inflammation is a complex biological response involving various enzymes, signaling molecules, and cell types. Certain amino acids and their analogues have demonstrated anti-inflammatory properties. nih.govmdpi.com For instance, some compounds can inhibit enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are key mediators of inflammation. mdpi.com

There are no published studies investigating the effects of this compound on inflammatory processes or pathways. Its potential to modulate the activity of pro-inflammatory enzymes or cytokine production has not been reported.

Regulation of Amino Acid Metabolism and Homeostasis

Amino acid metabolism is a central part of cellular physiology, involving the synthesis, breakdown, and interconversion of amino acids to meet the body's needs for protein synthesis and energy production. nih.govnih.govvt.edu Introducing a non-proteinogenic amino acid could potentially perturb this delicate balance.

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential in medicinal chemistry for optimizing the biological activity of a compound by making targeted modifications to its chemical structure. semanticscholar.orgmdpi.com These studies help to identify the key chemical features responsible for a compound's pharmacological effects.

There is a lack of comprehensive SAR studies for this compound. While it is a derivative of norvaline, detailed investigations into how modifications of its ethyl group or other parts of its structure affect any potential biological activity have not been published.

Due to the absence of specific experimental data for this compound in the scientific literature, no data tables on its biological activities can be generated at this time.

Derivatives and Analogues of 2 Amino 3 Ethylpentanoic Acid in Advanced Research

Synthetically Modified Amino Acid Derivatives

The chemical modification of 2-amino-3-ethylpentanoic acid allows for the introduction of various functional groups, leading to derivatives with potentially altered biological activities and physicochemical properties. Common synthetic modifications include N-acylation, esterification, and halogenation.

N-Acylation: The introduction of an acyl group to the amino terminus of this compound can significantly impact its lipophilicity and interaction with biological targets. While specific studies on N-acylated derivatives of this compound are not extensively documented in publicly available research, the general principles of N-acylation of amino acids suggest that such modifications could enhance antimicrobial or anticancer activities. For instance, studies on other amino acids have shown that N-acylated derivatives can exhibit improved biological properties.

Halogenation: The incorporation of halogen atoms into the structure of amino acids can modulate their electronic properties and metabolic stability. Research into halogenated derivatives of other amino acids has demonstrated their potential as enzyme inhibitors and therapeutic agents. lookchem.cn While specific examples of halogenated this compound are not readily found in the literature, this remains a promising area for future exploration to develop analogues with enhanced biological functionalities.

Detailed research findings on the specific biological activities of a broad range of synthetically modified this compound derivatives are currently limited in the accessible scientific literature. However, the foundational principles of medicinal chemistry suggest that such derivatives hold potential for further investigation.

Conjugates in Peptide and Peptidomimetic Design

The (S)-enantiomer of this compound, protected with a fluorenylmethoxycarbonyl (Fmoc) group, is a commercially available building block utilized in solid-phase peptide synthesis. biorxiv.orgchemrevlett.comresearchgate.netnih.gov This protected form, (S)-Fmoc-2-amino-3-ethylpentanoic acid, allows for the site-specific incorporation of this unnatural amino acid into peptide chains.

The bulky 3-ethylpentyl side chain can introduce conformational constraints into peptides, influencing their secondary structure and stability. This is a valuable tool in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved properties such as enhanced stability against proteolytic degradation. The incorporation of this compound can lead to peptides with altered receptor binding affinities and specificities. biorxiv.orgchemrevlett.com

Table 1: Applications of (S)-Fmoc-2-amino-3-ethylpentanoic acid in Synthesis

| Application | Description |

| Peptide Synthesis | Serves as a building block for creating peptides with unique structural features. biorxiv.orgchemrevlett.com |

| Drug Development | Used in the synthesis of peptide-based drugs with potential therapeutic applications. biorxiv.org |

| Bioconjugation | Employed to attach peptides to other molecules, such as carrier proteins or imaging agents. biorxiv.org |

| Neuroscience Research | Utilized in the study of neuropeptides and their roles in the nervous system. biorxiv.org |

Exploration of Structural Analogues for Enhanced Biological Functionality

The exploration of structural analogues of this compound involves modifying its core structure to enhance its biological activity. This can include altering the carbon skeleton, introducing different functional groups, or creating cyclic derivatives.

One area of interest is the development of analogues that can act as enzyme inhibitors. By designing molecules that mimic the transition state of an enzymatic reaction, it is possible to create potent and specific inhibitors. While specific research on this compound analogues as enzyme inhibitors is not widely published, studies on other substituted pentanoic acids have shown promise in targeting enzymes implicated in diseases like cancer. nih.gov

The structure-activity relationship (SAR) of beta-amino acid-containing integrin antagonists has been investigated, revealing that substituents on the amino acid core can significantly impact potency. google.com Although this research does not directly involve this compound, it provides a framework for how structural modifications of amino acids can be systematically explored to optimize biological function.

Further research is needed to synthesize and evaluate a diverse library of structural analogues of this compound to fully understand their potential for enhanced biological functionality.

Coordination Compounds of this compound with Metal Ions

Amino acids are excellent ligands for a wide range of metal ions, forming coordination complexes with diverse structures and properties. The amino and carboxylate groups of this compound can chelate to a metal center, forming stable complexes.

The synthesis of these complexes typically involves the reaction of a metal salt with the amino acid in a suitable solvent. The resulting coordination compounds can be characterized by various spectroscopic techniques, including infrared (IR) and UV-Visible spectroscopy, to determine the coordination mode of the ligand and the geometry of the complex.

While specific studies detailing the coordination chemistry of this compound with a wide array of metal ions are not extensively available, general principles from the study of other amino acid-metal complexes can be applied. For example, cobalt(II) complexes with amino acids have been synthesized and characterized, often exhibiting octahedral geometry. researchgate.net Similarly, copper(II) readily forms complexes with amino acids. nih.gov The synthesis of nickel(II) complexes with amino acid-derived ligands has also been reported. nih.gov

Table 2: General Characterization Techniques for Amino Acid-Metal Complexes

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides information on the coordination of the amino and carboxylate groups to the metal ion. |

| UV-Visible Spectroscopy | Helps to determine the geometry of the coordination complex. |

| Elemental Analysis | Confirms the stoichiometry of the complex. |

| Molar Conductivity | Indicates the electrolytic nature of the complex. |

| Magnetic Susceptibility | Determines the magnetic properties of the metal center. |

The coordination of this compound to metal ions can modulate its biological activity and introduce new functionalities, such as catalytic activity or enhanced antimicrobial properties. This area represents a fertile ground for further research.

Astrophysical and Prebiotic Chemistry Context of 2 Amino 3 Ethylpentanoic Acid

Detection and Significance in Extraterrestrial Samples (e.g., Carbonaceous Chondrites)

Carbonaceous chondrites, a class of stony meteorites, are considered some of the most primitive materials in our solar system and are rich in organic compounds. The Murchison meteorite, which fell in Australia in 1969, has been a cornerstone for the study of extraterrestrial organic chemistry. researchgate.netnih.govnih.gov Detailed analyses of extracts from the Murchison meteorite have revealed a complex mixture of amino acids, including a significant number of non-proteinogenic varieties. researchgate.netnih.govnih.gov

A comprehensive study of the Murchison meteorite has led to the positive identification of all eighteen possible seven-carbon (C7) acyclic primary alpha-amino alkanoic acids. nih.gov 2-Amino-3-ethylpentanoic acid is one of these C7 structural isomers. The concentrations of these C7 amino acids in the Murchison meteorite are in the range of ≤ 0.5 to 5.3 nanomoles per gram of the meteorite. nih.gov The presence of such a diverse suite of complex amino acids, many of which are not found in terrestrial biology, strongly suggests their extraterrestrial origin and formation through abiotic chemical processes. nih.govnasa.gov

The distribution of these amino acids, characterized by the presence of all possible structural isomers and a predominance of branched-chain structures, points towards a synthetic process that occurred before their incorporation into the meteorite's parent body. nih.gov This finding is significant as it indicates that the chemical building blocks for life were not only present in the early solar system but were also structurally diverse.

Table 1: Seven-Carbon Acyclic Primary α-Amino Alkanoic Acid Isomers Identified in the Murchison Meteorite This table is interactive. You can sort and filter the data.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Aminoheptanoic acid | C7H15NO2 | 145.20 |

| 3-Aminoheptanoic acid | C7H15NO2 | 145.20 |

| 4-Aminoheptanoic acid | C7H15NO2 | 145.20 |

| 5-Aminoheptanoic acid | C7H15NO2 | 145.20 |

| 6-Aminoheptanoic acid | C7H15NO2 | 145.20 |

| 2-Amino-3-methylhexanoic acid | C7H15NO2 | 145.20 |

| 2-Amino-4-methylhexanoic acid | C7H15NO2 | 145.20 |

| 2-Amino-5-methylhexanoic acid | C7H15NO2 | 145.20 |

| This compound | C7H15NO2 | 145.20 |

| 2-Amino-4-ethylpentanoic acid | C7H15NO2 | 145.20 |

| 2-Amino-3,3-dimethylpentanoic acid | C7H15NO2 | 145.20 |

| 2-Amino-3,4-dimethylpentanoic acid | C7H15NO2 | 145.20 |

| allo-2-Amino-3,4-dimethylpentanoic acid | C7H15NO2 | 145.20 |

| 2-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | 145.20 |

| 2-Amino-2,3-dimethylpentanoic acid | C7H15NO2 | 145.20 |

| 2-Amino-2,4-dimethylpentanoic acid | C7H15NO2 | 145.20 |

| 2-Amino-2-ethyl-3-methylbutanoic acid | C7H15NO2 | 145.20 |

| 2-Amino-2,3,3-trimethylbutanoic acid | C7H15NO2 | 145.20 |

| (Note: This table lists the structural isomers of C7 acyclic primary alpha-amino alkanoic acids, all of which have been identified in the Murchison meteorite.) |

Implications for the Origin of Terrestrial Life and Biomolecular Homochirality

The discovery of complex, non-proteinogenic amino acids like this compound in meteorites has profound implications for understanding the origin of life on Earth. It suggests that the early Earth was likely seeded with a diverse inventory of prebiotic organic molecules delivered by meteorites and comets. nasa.gov This exogenous delivery of amino acids could have played a crucial role in the emergence of life by providing the necessary building blocks.

Furthermore, the study of meteoritic amino acids is central to the puzzle of biomolecular homochirality—the preference of life on Earth for L-amino acids and D-sugars. wikipedia.orgchemeurope.com Many abiotic synthesis methods produce racemic mixtures, meaning equal amounts of left-handed (L) and right-handed (D) enantiomers. mdpi.com However, analyses of some meteoritic amino acids, particularly certain non-proteinogenic α-dialkyl amino acids, have revealed a significant excess of the L-enantiomer. nasa.govnih.gov For instance, L-enantiomer excesses have been found for several α-methyl amino acids in the Murchison meteorite. nih.gov

While specific enantiomeric measurements for this compound are not detailed in the available literature, the presence of L-enantiomeric excesses in other non-proteinogenic amino acids from the same meteorite suggests that the processes leading to this asymmetry were active in the early solar system. mdpi.com Proposed mechanisms for this abiotic enantiomeric excess include the influence of circularly polarized light in interstellar space or aqueous alteration processes on the meteorite parent body. nasa.govnih.gov The delivery of amino acids with a pre-existing enantiomeric imbalance to the early Earth could have provided the initial bias that was later amplified to the homochirality observed in terrestrial life.

Investigation of Abiotic Synthesis Pathways in Early Earth and Space Environments

The presence of a wide array of amino acid isomers in carbonaceous chondrites, including the complete set of C7 α-amino acids, provides strong evidence for their formation through robust abiotic synthesis pathways. nih.gov The most widely accepted mechanism for the formation of α-amino acids in extraterrestrial environments is the Strecker synthesis. wikipedia.orgnews-medical.netmasterorganicchemistry.com

The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to produce an α-amino acid. wikipedia.orgmasterorganicchemistry.com The precursors for this synthesis—aldehydes, ketones, ammonia, and hydrogen cyanide—are known to be present in interstellar clouds and were likely available on the parent bodies of carbonaceous chondrites. scripps.edunih.gov

For this compound, the Strecker synthesis would proceed from the corresponding aldehyde precursor, 2-ethylbutanal (B1361351). The reaction pathway can be summarized as follows:

Formation of the α-aminonitrile: 2-ethylbutanal reacts with ammonia and hydrogen cyanide.

Hydrolysis: The resulting α-aminonitrile is hydrolyzed in the presence of water to form this compound.

The high relative abundances of α-amino acids in meteorites like Murchison are consistent with the Strecker-cyanohydrin synthesis occurring on the meteorite parent bodies. nasa.gov The diversity of the amino acids found, including all possible isomers for a given carbon number, suggests a random combination of available precursors, which is characteristic of this type of abiotic synthesis. nasa.govnih.gov The study of such pathways is crucial for understanding how the chemical inventory necessary for life could have been generated in the early solar system and delivered to a nascent Earth. scripps.edu

Q & A

Basic: How can the structure of 2-Amino-3-ethylpentanoic acid be experimentally confirmed?

Answer:

Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to identify the ethyl side chain (δ ~1.2–1.4 ppm for CH and δ ~1.5–1.7 ppm for CH) and the α-amino acid backbone (δ ~3.3–3.7 ppm for C-H) .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 161.12 (CHNO) .

- X-ray Crystallography: For definitive stereochemical confirmation, crystallize the compound and analyze its crystal lattice .

Basic: What synthetic methodologies are reported for this compound?

Answer:

Key synthetic routes include:

- Solid-Phase Peptide Synthesis (SPPS): Use Fmoc-protected intermediates and carbodiimide coupling agents (e.g., DCC or EDC) for stepwise assembly. Deprotection with trifluoroacetic acid (TFA) yields the final product .

- Enantioselective Catalysis: Asymmetric hydrogenation of α-keto esters using chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry .

Table 1: Example reaction conditions from multi-step synthesis:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | DCC, CHCl, 0°C | Carboxyl activation |

| 2 | Pd/H, MeOH, RT | Deprotection |

| 3 | TFA/HO (95:5) | Final cleavage |

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Answer:

Discrepancies often arise from differences in:

- Protecting Groups: Boc vs. Fmoc strategies may alter steric hindrance during coupling .

- Solvent Systems: Polar aprotic solvents (e.g., DMF) improve solubility but may reduce reaction efficiency compared to dichloromethane .

- Catalyst Loading: Asymmetric hydrogenation yields vary with catalyst purity (e.g., Ru-BINAP >90% ee requires <1 mol% loading) .

Methodological Recommendation:

- Conduct Design of Experiments (DoE) to optimize parameters (e.g., temperature, solvent, catalyst ratio).

- Validate purity via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) .

Advanced: What analytical techniques are critical for assessing purity and enantiomeric excess (ee)?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use chiral columns (e.g., Chiralpak IA) with UV detection at 210 nm. Mobile phase: hexane/isopropanol (80:20) with 0.1% TFA .

- Capillary Electrophoresis (CE): Employ cyclodextrin-based buffers for enantiomer separation .

- Circular Dichroism (CD): Confirm absolute configuration by comparing CD spectra to known standards .

Table 2: Typical HPLC parameters for enantiomer separation:

| Column | Flow Rate | Retention Time (min) | ee Calculation |

|---|---|---|---|

| Chiralpak IA | 1.0 mL/min | 12.3 (R), 14.7 (S) | (Area - Area) / (Area + Area) × 100 |

Advanced: How can computational modeling enhance understanding of this compound's interactions?

Answer:

- Molecular Dynamics (MD) Simulations: Study conformational flexibility in aqueous solutions (AMBER or CHARMM force fields) .

- Density Functional Theory (DFT): Calculate pKa values for the amino and carboxyl groups (B3LYP/6-31G* basis set) to predict ionization states at physiological pH .

- Docking Studies: Model interactions with enzymes (e.g., aminotransferases) using AutoDock Vina to identify binding motifs .

Key Insight: The ethyl side chain introduces steric effects that may reduce binding affinity compared to shorter-chain analogs .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., TFA) .

- Waste Disposal: Neutralize acidic waste with NaHCO before disposal .

Advanced: How can researchers address challenges in scaling up synthesis?

Answer:

- Continuous Flow Chemistry: Minimize side reactions by controlling residence time and temperature .

- Green Chemistry Principles: Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent .

- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress in real time .

Advanced: What strategies validate the compound’s role in peptide mimetics?

Answer:

- Circular Dichroism (CD): Compare secondary structures (α-helix/β-sheet) of native peptides vs. ethyl-substituted analogs .

- Surface Plasmon Resonance (SPR): Measure binding kinetics to target proteins (e.g., integrins) .

- In Vivo Bioavailability Studies: Use radiolabeled C-tracers in rodent models to assess pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.